![molecular formula C19H22N2O3S2 B2984321 (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone CAS No. 1097900-93-0](/img/structure/B2984321.png)
(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
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Overview
Description
(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown potential in various applications such as drug discovery, medicinal chemistry, and organic synthesis.
Mechanism Of Action
The mechanism of action of (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has biochemical and physiological effects on the body. The compound has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in inhibiting the growth of cancer cells and has potential as an anti-cancer agent. Additionally, the compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce large quantities of the compound for further research.
Future Directions
There are several future directions for the research of (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to explore the potential of the compound in other scientific research applications, such as organic synthesis and medicinal chemistry. Additionally, future research may focus on developing more efficient and cost-effective synthesis methods for the compound, which may make it more accessible for further research.
Synthesis Methods
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves a multi-step process. The first step involves the condensation of 2-acetyl-1,3-cyclohexanedione with 3-amino-4-methoxybenzaldehyde to form 4-methoxy-3-(1-oxo-1,3-cyclohexadienylideneamino)benzaldehyde. This intermediate is then reacted with 2-(piperidin-1-yl)ethanamine and thiophene-2-sulfonyl chloride to form the final product.
Scientific Research Applications
(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone has shown potential in various scientific research applications. One of the main applications is in drug discovery, where this compound can be used as a lead compound for the development of new drugs. The compound has shown promising results in inhibiting the growth of cancer cells and has potential as an anti-cancer agent. Additionally, the compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(20-12-5-8-15-7-1-2-9-16(15)20)17-10-3-4-13-21(17)26(23,24)18-11-6-14-25-18/h1-2,6-7,9,11,14,17H,3-5,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCHBKPZFSTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone |
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